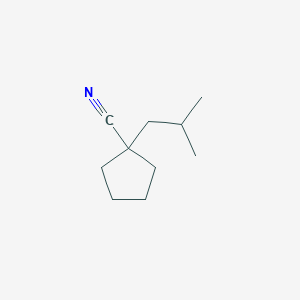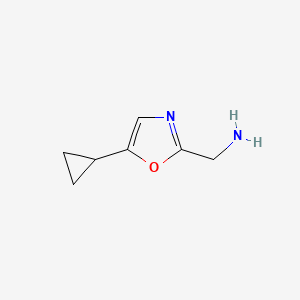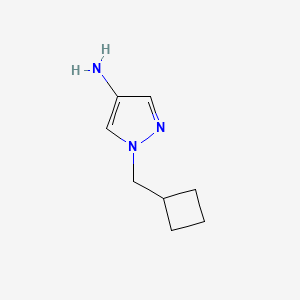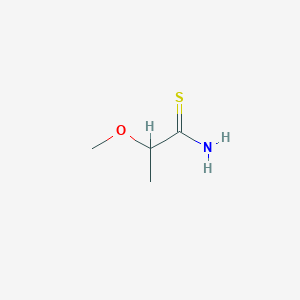
N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine;trihydrochloride” is a compound with the empirical formula C15H19N3·3HCl . It is a pharmaceutical primary standard from the betahistine family . The CAS number for this compound is 2095467-43-7 .
Molecular Structure Analysis
The molecular weight of this compound is 350.71 . The structure consists of two pyridine rings linked by an N,N’-dimethyl-methane-amine chain .
Physical And Chemical Properties Analysis
This compound is a neat format and should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Analytical Methods Development
A method for determining the related substances in betahistine hydrochloride tablets, including N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine; trihydrochloride, has been established using HPLC. This method successfully separates betahistine hydrochloride and its impurities from principal substances, demonstrating its applicability in quality control and pharmaceutical analysis (Zhu Ron, 2015).
Coordination Chemistry and Catalysis
Research into the coordination chemistry of Cu(II) and Ni(II) complexes involving tridentate ligands related to N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine; trihydrochloride has provided insights into their DNA binding properties, nuclease activity, cytotoxicity, and catalytic potential in processes like ethylene oligomerization and methoxycarbonylation of olefins. These studies have implications for understanding the mechanistic aspects of metal-mediated reactions and their applications in catalysis and bioinorganic chemistry (Pankaj Kumar et al., 2012; George S. Nyamato et al., 2015; George S. Nyamato et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural elucidation of complexes derived from reactions involving compounds like N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine; trihydrochloride have advanced the understanding of metal-ligand interactions. These studies contribute to the fields of coordination chemistry and materials science, providing foundational knowledge for designing new materials with potential applications in catalysis, molecular recognition, and more (M. Hakimi et al., 2019; Mriganka Das et al., 2017).
Mecanismo De Acción
Biochemical Pathways
One study suggests that related compounds may have a potential effect on suppressing the production of collagen in vitro
Result of Action
As mentioned earlier, related compounds may have a potential effect on suppressing the production of collagen in vitro , which could suggest a possible impact on cellular processes involving collagen.
Propiedades
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.3ClH/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15;;;/h2-7,10-11H,8-9,12-13H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVMDNINDJIKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)






